Cas no 895032-59-4 (4-5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-ylbenzoic acid)
4-5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-ylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid
- 4-(5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)benzoic acid
- STK500447
- R9051
- 4-[5-amino-4-(4-chlorophenyl)-3-methylpyrazol-1-yl]benzoic acid
- 4-5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-ylbenzoic acid
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- MDL: MFCD06135692
- Inchi: 1S/C17H14ClN3O2/c1-10-15(11-2-6-13(18)7-3-11)16(19)21(20-10)14-8-4-12(5-9-14)17(22)23/h2-9H,19H2,1H3,(H,22,23)
- InChI Key: PASSNPIQQZUGDM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C(C)=NN(C2C=CC(C(=O)O)=CC=2)C=1N
Computed Properties
- Exact Mass: 327.077
- Monoisotopic Mass: 327.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.1
4-5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-ylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 036969-500mg |
4-[5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid |
895032-59-4 | 500mg |
$126.00 | 2023-09-11 | ||
| TRC | A020515-250mg |
4-[5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid |
895032-59-4 | 250mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A020515-500mg |
4-[5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid |
895032-59-4 | 500mg |
$ 300.00 | 2022-06-08 | ||
| TRC | A020515-1000mg |
4-[5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid |
895032-59-4 | 1g |
$ 480.00 | 2022-06-08 | ||
| Crysdot LLC | CD11026180-5g |
4-(5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)benzoic acid |
895032-59-4 | 97% | 5g |
$527 | 2024-07-18 | |
| A2B Chem LLC | AI98141-500mg |
4-[5-Amino-4-(4-chlorophenyl)-3-methyl-1h-pyrazol-1-yl]benzoic acid |
895032-59-4 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | AI98141-1g |
4-[5-Amino-4-(4-chlorophenyl)-3-methyl-1h-pyrazol-1-yl]benzoic acid |
895032-59-4 | >95% | 1g |
$439.00 | 2024-04-19 | |
| A2B Chem LLC | AI98141-5g |
4-[5-Amino-4-(4-chlorophenyl)-3-methyl-1h-pyrazol-1-yl]benzoic acid |
895032-59-4 | >95% | 5g |
$787.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392631-1g |
4-(5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)benzoic acid |
895032-59-4 | 97% | 1g |
¥1440.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392631-5g |
4-(5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)benzoic acid |
895032-59-4 | 97% | 5g |
¥5032.00 | 2024-04-26 |
4-5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-ylbenzoic acid Suppliers
4-5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-ylbenzoic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Additional information on 4-5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-ylbenzoic acid
4-5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-ylbenzoic Acid (CAS No. 895032-59-4)
The compound 4-5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-ylbenzoic Acid, with the CAS registry number 895032-59-4, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a substituted pyrazole ring. The presence of an amino group and a chlorophenyl substituent further enhances its chemical versatility, making it a valuable compound for various applications.
Recent studies have highlighted the potential of CAS No. 895032-59-4 in drug discovery, particularly in the development of anti-inflammatory and antitumor agents. Researchers have demonstrated that this compound exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 4-Amino-pyrazole benzoic acid derivatives could serve as lead compounds for the development of novel therapeutic agents targeting chronic inflammatory diseases and cancer.
In addition to its pharmacological applications, CAS No. 895032-59-4 has also been explored for its potential in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its investigation as a ligand in the synthesis of metalloorganic frameworks (MOFs) and other advanced materials. These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
The synthesis of 4-Amino-pyrazole benzoic acid derivatives typically involves multi-step organic reactions, including nucleophilic aromatic substitution, coupling reactions, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of CAS No. 895032-59-4, making it more accessible for large-scale production.
From a structural perspective, the compound's pyrazole ring plays a crucial role in determining its chemical reactivity and biological activity. The amino group at position 1 of the pyrazole ring contributes to hydrogen bonding capabilities, which are essential for interactions with biological targets. Meanwhile, the chlorophenyl substituent introduces electronic effects that modulate the overall reactivity of the molecule.
Recent computational studies have provided deeper insights into the molecular interactions of CAS No. 895032-59-4 with biological targets. Using molecular docking simulations, researchers have identified key residues on target proteins that are critical for binding affinity. These studies have guided further optimization of the compound's structure to enhance its potency and selectivity.
In terms of spectroscopic characterization, CAS No. 895032_ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ -Amino-pyrazole benzoic acid derivatives exhibit distinct UV-vis absorption profiles due to their conjugated aromatic systems. These spectral properties make them suitable for use as fluorescent probes in analytical chemistry and bioimaging applications.
Furthermore, the compound's stability under various environmental conditions has been thoroughly investigated. Studies have shown that CAS No. 895032_ _ -Amino-pyrazole benzoic acid derivatives exhibit good thermal stability and resistance to photodegradation, which are desirable properties for pharmaceutical formulations and industrial applications.
In conclusion, CAS No. 895032_ _ -Amino-pyrazole benzoic acid derivatives represent a promising class of compounds with diverse applications in drug discovery, materials science, and analytical chemistry. Ongoing research continues to uncover new potential uses for this compound, underscoring its importance as a versatile building block in modern chemistry.
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